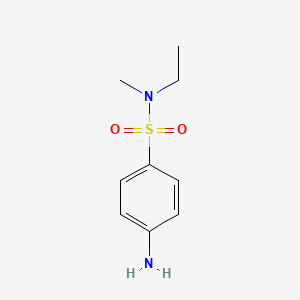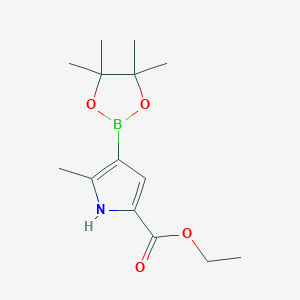![molecular formula C15H19N5O B2568686 (4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-15-6](/img/structure/B2568686.png)
(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a methylpiperazino group, a methylpyridinyl group, and an imidazolyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 217°C with thermal decomposition . It has a relative density of 1.37 g cm–3 at 20 °C . Its solubility in water is around 290 mg L–1 at pH 6.5, 25 °C, in pure water . The partition coefficient n-octanol/water is log Pow –0.18, 25 °C, in pure water .Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
A crucial area of research involves understanding the metabolism of pharmaceutical compounds in the liver, particularly through cytochrome P450 enzymes. Studies on chemical inhibitors of these enzymes, including various imidazole derivatives, help predict drug-drug interactions by assessing the metabolism of coadministered drugs. This research is vital for ensuring drug safety and efficacy (Khojasteh et al., 2011).
Synthesis and Chemical Properties
Research on the synthesis and activity of compounds with imidazole scaffolds, such as the one , plays a significant role in the development of selective inhibitors for various kinases, which are essential for designing anti-inflammatory drugs (Scior et al., 2011). Additionally, studies on the novel synthesis of omeprazole and its related compounds highlight the importance of imidazole derivatives in creating effective proton pump inhibitors (Saini et al., 2019).
Biological Applications
The binding properties of certain imidazole derivatives to the minor groove of DNA, as exemplified by Hoechst 33258 analogues, are extensively studied for their applications in cell biology, including chromosome and nuclear staining. These studies contribute to our understanding of cell structure and function, and have implications for drug design (Issar & Kakkar, 2013).
Catalysis and Organic Synthesis
The development of highly selective and efficient catalytic processes involving imidazole derivatives is another area of active research. These catalysts are used in various organic synthesis reactions, highlighting the versatility and importance of imidazole compounds in advancing synthetic methodologies (Yong et al., 2013).
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified, a study on a new piperazine derivative showed promising anti-nociceptive and anti-inflammatory effects . The study suggests that these effects may be due to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-4-3-5-14(17-12)20-10-13(16-11-20)15(21)19-8-6-18(2)7-9-19/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFAHHTFZYNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B2568612.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)
![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)





![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)